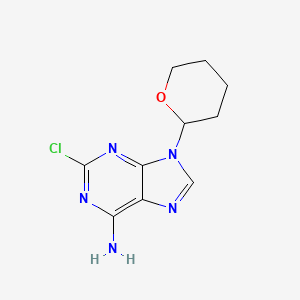

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHATATVLOKVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509617 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77111-77-4 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine: Properties, Synthesis, and Applications

Introduction: A Versatile Intermediate in Nucleoside Chemistry

In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone, forming the core of numerous biologically active molecules. 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4) is a key synthetic intermediate that provides researchers with a stable, yet strategically modifiable, building block for the synthesis of complex nucleoside analogues.[1] This guide offers an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, providing scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.

The structure features two key components: the 2-chloroadenine core and the tetrahydropyran (THP) protecting group at the N9 position. The 2-chloro substituent serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution to introduce a wide array of functionalities.[2][3] Simultaneously, the THP group protects the N9 nitrogen from unwanted side reactions, ensuring regioselectivity during synthesis. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an almost ideal protecting group for multi-step synthetic pathways.[4][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP).[1] This reaction proceeds via the formation of a stabilized oxocarbenium ion from DHP, which is then attacked by the nucleophilic N9 of the purine ring.[4]

Experimental Protocol: N9-THP Protection of 2-Chloroadenine

Objective: To synthesize this compound with high purity.

Materials:

-

2-Chloroadenine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroadenine (1.0 equivalent) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the acid catalyst from being quenched by water and to avoid hydrolysis of the DHP reactant.

-

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.5 equivalents) to the suspension.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 equivalents).

-

Expertise: PPTS can be used as a milder alternative catalyst for substrates sensitive to strong acids, minimizing potential side reactions.[5]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloroadenine) is consumed.

-

Self-Validation: The appearance of a new, less polar spot on the TLC plate corresponding to the THP-protected product confirms the reaction is proceeding.

-

-

Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with DCM. Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the desired N9-protected product from any unreacted starting material, potential N7-alkylated isomers, and other impurities.

-

-

Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity using techniques like NMR and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Strategic use as an intermediate for synthesizing target molecules.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and organic synthesis. Its well-defined reactivity, characterized by a strategically placed chloro group and a stable, yet easily removable, THP protecting group, provides a reliable and versatile platform for constructing complex purine derivatives. Understanding its core properties, synthesis, and reactivity allows researchers to design more efficient and effective synthetic routes toward novel therapeutic agents.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000034). [Link]

-

Minko, Y. et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Medicinal Chemistry. [Link]

-

American Elements. This compound. [Link]

-

Biological Magnetic Resonance Bank. bmse000060 Adenine. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Ryter, S. A. & Schultz, E. M. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. [Link]

-

Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. [Link]

-

ResearchGate. Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]

-

Seela, F. et al. (2025). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. Molecules. [Link]

-

Baraldi, P. G. et al. (2010). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry. [Link]

-

Parker, W. B. et al. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. Cancer Research. [Link]

-

Plunkett, W. et al. (1995). Metabolism and Actions of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine in Human Lymphoblastoid Cells. Seminars in Hematology. [Link]

-

Gandhi, V. et al. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. Cancer Research. [Link]

Sources

- 1. This compound | 77111-77-4 [m.chemicalbook.com]

- 2. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, purine analogs represent a cornerstone of therapeutic innovation, forming the backbone of numerous antiviral and anticancer agents.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups to selectively mask reactive sites and guide reactions to the desired outcome. 2-Chloro-9-(tetrahydropyran-2-yl)adenine (C₁₀H₁₂ClN₅O, Molar Mass: 253.69 g/mol ) is a pivotal, yet often uncharacterized, intermediate in the synthesis of more complex 2,9-disubstituted purine derivatives.[3] The tetrahydropyranyl (THP) group, attached at the N-9 position of the 2-chloroadenine core, serves as a robust protecting group, stable under a variety of reaction conditions but readily removable with mild acid.[4][5]

This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. As experimental spectra for this specific intermediate are not widely published, this document will leverage established principles of spectroscopic analysis and data from closely related analogs to present a predictive and instructional walkthrough. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently confirm the identity and purity of this and similar protected purine intermediates.

The Analytical Workflow: A Multi-faceted Approach to Structure Verification

The definitive confirmation of the structure of this compound relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of this process is outlined below.

Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.

Mass Spectrometry: The First Line of Evidence

Mass spectrometry (MS) provides the most direct evidence of the compound's molecular weight and offers valuable structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

-

Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Predicted Mass Spectrum Analysis

The expected molecular weight of C₁₀H₁₂ClN₅O is 253.69. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at m/z 253 (for the ³⁵Cl isotope) and a smaller peak at m/z 255 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensities.

Key Predicted Fragmentation Pathways:

-

Loss of the THP group: A primary fragmentation pathway is the cleavage of the N-C bond between the purine ring and the THP moiety, leading to a fragment corresponding to the 2-chloroadenine radical cation at m/z 169.

-

Fragmentation of the THP ring: The THP group itself can undergo fragmentation. A characteristic fragment for the tetrahydropyranyl group is often observed at m/z 85, resulting from the loss of a hydrogen atom and subsequent rearrangement.[6]

| Predicted m/z | Proposed Fragment | Significance |

| 255 | [M+2]⁺ | Confirms the presence of one chlorine atom. |

| 253 | [M]⁺ | Molecular ion, confirming the molecular weight. |

| 169 | [2-chloroadenine]⁺ | Indicates the loss of the THP group. |

| 85 | [C₅H₉O]⁺ | Characteristic fragment of the THP moiety. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Features

The IR spectrum of this compound will be a composite of the vibrations from the adenine core and the THP ring.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3100 | N-H stretching | Amine (-NH₂) |

| 2950-2850 | C-H stretching | Aliphatic (THP ring) |

| 1680-1600 | C=N and C=C stretching | Purine ring system |

| 1650-1580 | N-H bending (scissoring) | Amine (-NH₂) |

| 1100-1000 | C-O stretching | Ether (THP ring) |

| 800-600 | C-Cl stretching | Chloroalkane |

The presence of sharp peaks in the 3300-3100 cm⁻¹ range is indicative of the primary amine of the adenine moiety.[7][8] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the saturated THP ring. The complex fingerprint region below 1700 cm⁻¹ will contain characteristic absorptions for the purine ring and the C-O ether linkage of the THP group.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the purine ring protons, the amine protons, and the protons of the THP group.

Caption: Predicted ¹H NMR assignments for this compound.

-

Purine Protons: A singlet corresponding to the H-8 proton is expected to be significantly downfield, around δ 8.2 ppm, due to the deshielding effect of the heterocyclic ring.[2][11]

-

Amine Protons: The two protons of the -NH₂ group will likely appear as a broad singlet around δ 7.7 ppm.

-

THP Protons: The proton at the anomeric carbon (H-2'), being attached to both an oxygen and a nitrogen, will be the most downfield of the THP protons, appearing as a multiplet around δ 5.8 ppm. The diastereotopic methylene protons at the 6' position will be split and appear at different chemical shifts, typically around δ 4.1 and 3.7 ppm. The remaining methylene protons of the THP ring will appear as a complex set of multiplets in the upfield region of δ 1.6-2.0 ppm.[12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |

| C-2, C-4, C-6 (purine) | 150-160 | Carbons in a C=N or C-Cl bond. |

| C-8 (purine) | ~145 | Aromatic CH. |

| C-5 (purine) | ~120 | Quaternary carbon in the purine ring. |

| C-2' (THP) | ~85 | Anomeric carbon (O-C-N). |

| C-6' (THP) | ~68 | Methylene carbon adjacent to oxygen. |

| C-3', C-4', C-5' (THP) | 20-35 | Aliphatic methylene carbons. |

The chemical shifts of the purine carbons are well-established.[13] The anomeric carbon of the THP group (C-2') will be the most downfield of the aliphatic carbons due to its attachment to two heteroatoms.

Conclusion: A Unified Structural Hypothesis

The structure of this compound can be confidently assigned by integrating the data from these orthogonal analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy verifies the presence of the key functional groups (amine, purine ring, ether). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the N-9 substitution pattern and the integrity of both the 2-chloroadenine and tetrahydropyranyl moieties. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of any synthetic chemistry program.

References

-

Nowak, M. J., Lapinski, L., Kwiatkowski, J. S., & Leszczyński, J. (n.d.). Molecular Structure and Infrared Spectra of Adenine. Experimental Matrix Isolation and Density Functional Theory Study of Adenine 15N Isotopomers. The Journal of Physical Chemistry. Retrieved from [Link]

-

N.d. IR Spectroscopy of Isolated Neutral and Protonated Adenine and 9‐Methyladenine. Wiley Online Library. Retrieved from [Link]

-

Enrique, C., & Guillermo, M. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. PubMed Central. Retrieved from [Link]

-

N.d. FT-IR spectra for adenine (red) and compound 1 (blue), see text. ResearchGate. Retrieved from [Link]

-

N.d. (PDF) F.T.-I.R. and laser-Raman spectra of adenine and adenosine. ResearchGate. Retrieved from [Link]

- N.d. EP2404926A1 - Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-adenine. Google Patents.

- N.d. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. [No source provided]

-

N.d. This compound | CAS 77111-77-4. AMERICAN ELEMENTS. Retrieved from [Link]

-

N.d. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Retrieved from [Link]

- N.d. WO2015162175A1 - Method for the synthesis of clofarabine. Google Patents.

-

N.d. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. National Institutes of Health. Retrieved from [Link]

-

N.d. 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

- N.d. 1H chemical shifts in NMR. Part 18.

- N.d. Synthetic method for adenine - CN103709164A. Google Patents.

-

N.d. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

N.d. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham and Matth*. Modgraph. Retrieved from [Link]

-

N.d. 2-Chloroadenine | C5H4ClN5 | CID 94904. PubChem. Retrieved from [Link]

-

N.d. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Retrieved from [Link]

- N.d. US4997939A - Process for preparing adenine. Google Patents.

- N.d. Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-adenine. [No source provided]

-

N.d. Tetrahydropyranyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

N.d. Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. PubMed. Retrieved from [Link]

-

N.d. Notes - 2-Chloroadenine and 2-Chloroadenosine. The Journal of Organic Chemistry. Retrieved from [Link]

-

N.d. NMR Spectroscopy for Metabolomics Research. MDPI. Retrieved from [Link]

-

N.d. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. Retrieved from [Link]

- N.d. 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism.. [No source provided]

-

N.d. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

-

N.d. 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

N.d. 2-Substituted derivatives of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. PubMed. Retrieved from [Link]

-

N.d. NMR studies of purines | Request PDF. ResearchGate. Retrieved from [Link]

-

N.d. synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link]

- N.d. 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [No source provided]

-

N.d. Cas 107-98-2,1-Methoxy-2-propanol. lookchem. Retrieved from [Link]

-

N.d. 25,26,27,28-TETRABUTOXY-5,11,17,23-TETRAKIS-(HYDROXYETHYLPHOSPHORYL)-CALIX-[8]-ARENE-TETRALITHIUM-SALT - Optional[31P NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

N.d. B/T® RAPID-LOAD® PERISTALTIC PUMPS AND DRIVES. Masterflex. Retrieved from [Link]

-

N.d. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 77111-77-4 [m.chemicalbook.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a critical intermediate in the development of various therapeutic agents. The core of this process is the acid-catalyzed protection of the N9 position of 2-chloroadenine using 3,4-dihydro-2H-pyran (DHP). We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss key process parameters, optimization strategies, and analytical characterization of the final product. This document is intended to serve as an authoritative resource, enabling researchers to confidently and efficiently execute this important synthetic transformation.

Introduction: Strategic Importance of N9-Protection

2-Chloroadenine is a pivotal building block in medicinal chemistry, serving as a precursor for a range of purine derivatives with significant biological activity. Notably, it is a key component in the synthesis of clofarabine, a potent antimetabolite used in cancer therapy.[1][2] However, the 2-chloroadenine scaffold possesses multiple reactive nitrogen atoms. To achieve selective modification at other positions of the purine ring, it is often necessary to temporarily "protect" the N9 position from unwanted side reactions.

The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is introduced via a straightforward reaction with 3,4-dihydro-2H-pyran (DHP) and forms a stable acetal linkage known as a THP ether.[3][4] This protecting group exhibits high stability across a broad spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallics, and hydrides.[5][6] Crucially, the THP group can be readily removed under mild acidic conditions, regenerating the N9 proton without compromising other sensitive functionalities within the molecule.[7][8] This strategic protection-deprotection sequence grants chemists precise control over their synthetic pathways.[3]

Mechanistic Rationale and Causality

The synthesis of this compound is an acid-catalyzed electrophilic addition reaction. Understanding the mechanism is key to appreciating the choice of reagents and conditions.

Catalyst: The reaction is initiated by a protic acid catalyst, most commonly p-toluenesulfonic acid (p-TsOH).[9] p-TsOH is a strong organic acid that is solid, non-oxidizing, and easy to handle, making it preferable to mineral acids which can cause charring or unwanted side reactions.[10][11]

The Mechanism Unveiled:

-

Activation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of the 3,4-dihydro-2H-pyran (DHP) molecule.[6]

-

Formation of an Oxocarbenium Ion: This protonation results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and is the key reactive species that will be attacked by the purine.[6][8]

-

Nucleophilic Attack: The N9 nitrogen of 2-chloroadenine, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[6] The regioselectivity for the N9 position is generally favored for purines under these conditions.

-

Deprotonation and Catalyst Regeneration: A base (typically the solvent or the counterion of the acid) removes the proton from the newly alkylated nitrogen, yielding the neutral product, this compound, and regenerating the acid catalyst.[8]

Caption: Figure 2: Experimental Workflow

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroadenine (1.0 equiv).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. Rationale: DMF is an excellent polar aprotic solvent that effectively solubilizes the purine starting material.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution, followed by the catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv). [12]Rationale: A slight excess of DHP ensures the reaction goes to completion. A catalytic amount of acid is sufficient to drive the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (95:5). The starting material is significantly more polar than the THP-protected product. The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching: Once the reaction is complete, quench the catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and then with brine. Rationale: The bicarbonate wash removes any residual p-TsOH, while the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or viscous oil. It can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through analytical methods.

| Property | Value |

| Chemical Formula | C₁₀H₁₂ClN₅O [13] |

| Molecular Weight | 253.69 g/mol [13] |

| Appearance | White to off-white solid |

| CAS Number | 77111-77-4 [13][14] |

Expected Analytical Data:

-

¹H NMR: Expect characteristic peaks for the purine ring protons, the exocyclic amine protons, and a complex set of multiplets for the diastereotopic protons of the THP ring.

-

Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 254.7.

-

Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography.

Troubleshooting and Process Optimization

-

Incomplete Reaction: If TLC indicates a significant amount of starting material remains, ensure all reagents and solvents were anhydrous. Water can compete with the adenine as a nucleophile. A small, additional charge of the p-TsOH catalyst can be added.

-

Side Product Formation: The formation of diastereomers is possible if the starting material is chiral, but 2-chloroadenine is achiral. [6]The primary side products usually arise from reactions with residual water.

-

Difficult Purification: If the product is difficult to crystallize, column chromatography is the most reliable method for purification.

Safety Considerations

-

2-Chloroadenine: Handle with care as it is a cytotoxic agent.

-

3,4-Dihydro-2H-pyran: DHP is a flammable liquid with an unpleasant odor. Handle in a well-ventilated fume hood.

-

p-Toluenesulfonic acid: Corrosive solid. Avoid skin and eye contact.

-

Solvents: DMF, ethyl acetate, and dichloromethane are volatile and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The tetrahydropyranylation of 2-chloroadenine is a highly reliable and efficient method for the synthesis of this compound. By understanding the acid-catalyzed mechanism and adhering to anhydrous conditions, researchers can consistently achieve high yields of this valuable synthetic intermediate. The stability and ease of removal of the THP group make this a cornerstone reaction in the multi-step synthesis of complex purine-based pharmaceuticals.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions.

- Organic Chemistry Data. (n.d.). Dihydropyran (DHP).

- BenchChem. (n.d.). Application Notes and Protocols: Dihydropyrans as Protecting Groups for Alcohols.

- The Organic Chemist. (2019, January 8). THP group for protecting alcohols [Video]. YouTube.

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- BenchChem. (n.d.). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.

- ChemicalBook. (n.d.). This compound.

- BenchChem. (n.d.). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.

- LGC Standards. (n.d.). This compound.

- Alcaro, S., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

- Organic Synthesis. (n.d.). Protecting Groups.

- Google Patents. (2012). Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-adenine.

- PubMed. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells.

- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.

- Biomall. (n.d.). Buy this compound, 100mg C410550-100mg in India.

- US EPA. (n.d.). NOTOX 469722 p-Toluenesulphonic acid.

- ResearchGate. (2025). ChemInform Abstract: Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus.

- PubMed. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate.

Sources

- 1. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. preprints.org [preprints.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dihydropyran (DHP) [commonorganicchemistry.com]

- 13. This compound | 77111-77-4 [m.chemicalbook.com]

- 14. biomall.in [biomall.in]

Unveiling the Enigma: A Technical Guide to the Putative Mechanisms of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the mechanism of action of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. It is critical to establish at the outset that, despite its clear chemical structure, this compound's biological activity and specific molecular mechanisms are not well-documented in peer-reviewed scientific literature. Its predominant identity in chemical literature is that of a synthetic intermediate. This guide, therefore, adopts a dual-pronged approach. Firstly, it clarifies the compound's established role and distinguishes it from a similarly named but structurally and functionally distinct clinical agent, Clofarabine. Secondly, it provides a scientifically grounded, in-depth exploration of potential mechanisms of action. This is achieved by analyzing its structural motifs—the 2-chloroadenine core and the N9-tetrahydropyranyl group—and drawing parallels with well-characterized purine derivatives. This document is structured to serve as a foundational resource for any research program initiating an investigation into this molecule, providing both a clear summary of the information void and a rational framework for initial hypothesis testing.

Core Identity: A Synthetic Intermediate, Not a Characterized Bioactive Agent

This compound (CAS 77111-77-4) is primarily described as an intermediate in organic synthesis.[1][2] The key to understanding its common application lies in the N9-substituent, the tetrahydropyranyl (THP) group.

The THP group is a widely used protecting group for alcohols, thiols, and amines in multi-step organic synthesis.[3][4][5] It is introduced to mask the reactivity of a functional group, such as the N9-hydrogen of the purine ring, to prevent it from participating in undesired side reactions. The THP group is valued for its ease of introduction and its stability under a variety of non-acidic conditions, yet it can be readily removed with mild acid treatment to restore the parent molecule.[4][6] Its presence on the adenine core strongly suggests that this compound is a precursor molecule, designed for further chemical modification at other positions of the purine ring.

Critical Distinction: Not to be Confused with Clofarabine

A significant point of confusion in the available literature arises from the similarity in nomenclature with the potent anti-cancer drug Clofarabine. It is imperative to distinguish between these two molecules.

| Feature | This compound | Clofarabine (2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) |

| Structure at N9 | Tetrahydropyran ring | 2-deoxy-2-fluoro-arabinofuranosyl (sugar) ring |

| CAS Number | 77111-77-4 | 123318-82-1 |

| Primary Role | Synthetic Intermediate | FDA-approved antineoplastic drug[7] |

| Mechanism of Action | Undocumented | Inhibition of DNA Polymerase and Ribonucleotide Reductase[8][9] |

Mechanism of Action of Clofarabine: Clofarabine is a second-generation purine nucleoside analog.[8] It is a prodrug that, upon cellular uptake, is phosphorylated to its active 5'-triphosphate form (Cl-F-ara-ATP).[8][9] This active metabolite exerts its cytotoxic effects through a dual mechanism:

-

Inhibition of DNA Polymerase: Cl-F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases. Its integration leads to the termination of DNA chain elongation, thereby halting DNA replication.[10]

-

Inhibition of Ribonucleotide Reductase (RNR): Cl-F-ara-ATP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[8][10] This depletes the intracellular pool of dNTPs, further crippling the cell's ability to replicate its DNA.

This well-established mechanism of Clofarabine is fundamentally tied to its sugar moiety and subsequent phosphorylation, a pathway not available to this compound.

Hypothesis-Driven Exploration of Potential Mechanisms

Given the structural features of this compound, we can hypothesize two primary avenues of biological activity, based on extensive research into other purine analogs.[11][12][13] These hypotheses provide a rational basis for initial experimental screening.

Hypothesis 1: Kinase Inhibition

The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[11][14] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[15] The adenine core of this compound mimics the structure of ATP, the universal phosphate donor for kinase reactions, allowing it to potentially bind to the ATP-binding pocket of various kinases and inhibit their activity.

Caption: Hypothetical mechanism of kinase inhibition by competitive binding to the ATP pocket.

Many substituted purines have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and others.[16] The specific substitutions at the C2, C6, and N9 positions determine the potency and selectivity for different kinase targets.

Table of Representative Purine Kinase Inhibitors:

| Compound | Target Kinase(s) | Therapeutic Area |

| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | Oncology |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology, Immunology |

| Purvalanol A | CDK1, CDK2, CDK5 | Research |

| Olomoucine | CDK1, CDK2, CDK5 | Research |

Hypothesis 2: Adenosine Receptor Modulation

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.[17][18] Purine derivatives are the archetypal ligands for these receptors. The compound 2-chloroadenosine, which shares the 2-chloroadenine core but has a ribose sugar instead of a THP group, is a well-known non-selective adenosine receptor agonist.[19][20]

It is plausible that this compound could also interact with one or more adenosine receptor subtypes. The nature of this interaction—whether as an agonist or an antagonist—would depend critically on how the bulky, non-polar THP group at the N9 position fits within the receptor's ligand-binding pocket, a site typically occupied by the ribose moiety of adenosine.[12][21]

Sources

- 1. This compound | 77111-77-4 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pschemicals.com [pschemicals.com]

- 8. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 9. Facebook [cancer.gov]

- 10. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]

- 11. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purine derivatives as ligands for A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purine Receptors: GPCR Structure and Agonist Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 21. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. While direct, in-depth experimental data on this specific molecule is limited in publicly accessible literature, its structural features—a 2-chloroadenine core and a tetrahydropyran-2-yl (THP) substituent at the N9 position—allow for a robust, scientifically-grounded exploration of its likely biological roles. This guide synthesizes information from studies on structurally related compounds to propose and detail potential mechanisms of action, primarily focusing on the modulation of cytokinin signaling pathways in plants and potential cytotoxicity in mammalian cells. Detailed experimental protocols are provided to enable researchers to systematically investigate these hypothesized activities.

Introduction and Rationale for Synthesis

This compound is a synthetic purine derivative. Its structure is composed of two key moieties: the 2-chloroadenine base and a tetrahydropyran-2-yl (THP) group attached to the N9 position of the purine ring. The rationale for the synthesis of such a compound likely stems from the desire to modulate the known biological activities of adenine derivatives.

The N9 position of purines is a common site for modification, often with sugar moieties (forming nucleosides) or other chemical groups, to alter the compound's stability, solubility, and interaction with biological targets. The THP group is frequently employed in organic chemistry as a protecting group for hydroxyl and amine functionalities due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[1][2] In the context of biologically active molecules, the addition of a THP group can create a prodrug, which may exhibit improved bioavailability and be converted to the active parent compound, in this case, 2-chloroadenine, within the biological system.

Based on the literature for structurally similar N9-substituted purines, the primary area of investigation for this compound is its potential to interact with cytokinin signaling pathways, which are crucial for plant growth and development.[3][4] Additionally, the known cytotoxic effects of the 2-chloroadenine core in mammalian cells warrant an investigation into the potential pro-apoptotic or anti-proliferative properties of this compound.[5][6]

Potential Biological Activity in Plant Systems: A Focus on Cytokinin Signaling

Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root differentiation, leaf senescence, and nutrient allocation.[7] The cellular signaling pathway for cytokinins is a multi-step phosphorelay system analogous to two-component systems in bacteria.[8][9][10]

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway involves several key components[8][10]:

-

Receptors: Arabidopsis HISTIDINE KINASE (AHK) proteins, which are transmembrane sensor kinases that bind cytokinins.

-

Phosphotransfer Proteins: Histidine phosphotransfer proteins (AHPs) that shuttle the phosphate group from the activated receptors to the response regulators.

-

Response Regulators: Arabidopsis RESPONSE REGULATOR (ARR) proteins, which are transcription factors that, upon phosphorylation, modulate the expression of cytokinin-responsive genes.

The levels of active cytokinins are tightly controlled, in part, by the enzyme cytokinin oxidase/dehydrogenase (CKX) , which catalyzes their irreversible degradation.[11][12] Inhibition of CKX can lead to an increase in endogenous cytokinin levels, resulting in enhanced growth and stress tolerance.[13][14]

Diagram of the Cytokinin Signaling Pathway

Caption: A simplified model of the cytokinin signaling pathway in plants.

Hypothesized Roles of this compound

Given its structure as a purine derivative, this compound could interact with the cytokinin signaling pathway in several ways:

-

Cytokinin Agonist: The molecule itself might bind to and activate AHK receptors, mimicking the effect of natural cytokinins.

-

Cytokinin Antagonist: It could act as a competitive inhibitor, binding to AHK receptors without activating them, thereby blocking the signaling pathway.

-

CKX Inhibitor: The compound might inhibit the activity of the CKX enzyme, preventing the degradation of endogenous cytokinins and leading to their accumulation. Research on other synthetic cytokinin derivatives has identified potent CKX inhibitors.[12][13][15]

-

Prodrug of 2-chloroadenine: The THP group could be cleaved in planta, releasing 2-chloroadenine, which may then exert its own biological effects on plant growth and development.

Studies on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives have shown that N9-THP substitution can lead to compounds with significant cytokinin-like activity, often attributed to the lability of the N9-substituent.[3][4] This lends strong support to the hypothesis that this compound is a promising candidate for modulating plant growth.

Potential Biological Activity in Mammalian Systems: Cytotoxicity

The 2-chloroadenine core of the molecule is a key structural feature of several well-known cytotoxic agents. The most prominent of these is 2-chloro-2'-deoxyadenosine (Cladribine), an adenosine deaminase-resistant nucleoside analog used in the treatment of certain leukemias and multiple sclerosis.[16][17]

Mechanism of Action of Related Compounds

The cytotoxicity of 2-chloroadenine and its derivatives generally involves the following steps:

-

Cellular Uptake and Phosphorylation: The compounds are transported into cells and are phosphorylated by cellular kinases to their active triphosphate forms.

-

Inhibition of DNA Synthesis: The triphosphate analogs can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases.[18][19][20]

-

Incorporation into DNA: The analog triphosphates can be incorporated into the DNA of both dividing and non-dividing cells, leading to chain termination and the induction of apoptosis.[21]

-

Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers the intrinsic mitochondrial-mediated apoptotic pathway, characterized by the activation of caspases.[5][16]

2-chloroadenine itself has been shown to be cytotoxic to lymphocytes, with its metabolism leading to the formation of chloro-ATP, a decrease in intracellular ATP, and the induction of apoptosis.[5]

Hypothesized Cytotoxic Potential

If this compound is administered to mammalian cells, its potential for cytotoxicity would likely depend on the intracellular cleavage of the THP group. If the THP group is removed, the released 2-chloroadenine could be metabolized via adenine phosphoribosyltransferase to its active nucleotide forms, subsequently inducing apoptosis as described above.[5] Therefore, the compound could act as a prodrug for 2-chloroadenine, with its efficacy depending on the rate of this conversion in target cells.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established assays should be performed.

Assessment of Cytokinin-like Activity

Protocol 1: Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in plant tissue culture.

Methodology:

-

Prepare Media: Prepare Murashige and Skoog (MS) basal medium with vitamins, 3% sucrose, and 0.8% agar. Adjust the pH to 5.7 before autoclaving.

-

Add Test Compounds: After autoclaving and cooling the medium to ~50°C, add filter-sterilized this compound to achieve a final concentration range (e.g., 0.01, 0.1, 1, 10 µM). Include a positive control (e.g., kinetin or 6-benzylaminopurine) and a negative control (no growth regulators).

-

Initiate Callus Culture: Aseptically place small pieces of tobacco (Nicotiana tabacum) pith or callus onto the prepared media.

-

Incubation: Incubate the cultures in the dark at 25°C for 4-6 weeks.

-

Data Analysis: Determine the fresh weight of the callus for each treatment. Plot the mean fresh weight against the concentration of the test compound to determine the dose-response relationship.

Assessment of CKX Inhibition

Protocol 2: In Vitro CKX Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the CKX enzyme.

Methodology:

-

Enzyme Preparation: Use a purified or partially purified CKX enzyme from a plant source (e.g., maize or Arabidopsis).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.5) containing a cytokinin substrate (e.g., N6-(2-isopentenyl)adenine, i.e., iP) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Assay Procedure:

-

Pipette the reaction buffer into a 96-well plate.

-

Add this compound at various concentrations.

-

Add the CKX enzyme to initiate the reaction.

-

Incubate at 37°C.

-

-

Measurement: Monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the CKX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Workflow for CKX Inhibition Assay

Caption: A streamlined workflow for the in vitro CKX enzyme inhibition assay.

Assessment of Cytotoxicity in Mammalian Cells

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., a human leukemia cell line like CCRF-CEM) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for this compound

| Assay Type | Parameter | Result | Positive Control |

| Tobacco Callus Bioassay | Optimal Growth Conc. | 1.0 µM | Kinetin (1.0 µM) |

| CKX Inhibition (Maize ZmCKX1) | IC50 | 500 nM | Thidiazuron (150 nM) |

| Mammalian Cell Viability (CCRF-CEM, 72h) | IC50 | 25 µM | 2-chloroadenine (5 µM) |

Conclusion and Future Directions

This compound is a synthetic purine derivative with significant, albeit largely unexplored, potential for biological activity. Based on its chemical structure and the activities of related compounds, its most probable roles are in the modulation of plant cytokinin signaling and, potentially, as a cytotoxic agent in mammalian cells following metabolic activation.

Future research should focus on direct experimental validation of these hypotheses. Key areas for investigation include:

-

In planta studies to assess the effect of the compound on whole plant development, including root and shoot growth, senescence, and seed yield.

-

Metabolic studies in both plant and mammalian systems to determine the stability of the THP group and to identify the metabolic products.

-

Receptor binding assays to determine if the compound directly interacts with cytokinin receptors.

-

In vivo animal studies to evaluate any potential therapeutic efficacy and toxicity if the compound demonstrates significant cytotoxicity in vitro.

The systematic application of the protocols outlined in this guide will provide a solid foundation for understanding the biological activity of this compound and for evaluating its potential applications in agriculture and medicine.

References

-

To, J. P. C., & Kieber, J. J. (2007). Arabidopsis cytokinin signaling pathway. Science Signaling, 2007(417), cm13. [Link]

-

Ghanbari, F., & Shahpiri, A. (2021). Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement. Frontiers in Plant Science, 12, 749871. [Link]

-

Nisler, J., Zatloukal, M., & Doležal, K. (2021). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Biochemical Society Transactions, 49(5), 2317-2329. [Link]

-

Nisler, J., Kopečný, D., & Holub, J. (2021). Cytokinin oxidase/dehydrogenase inhibitors: progress towards agricultural practice. Journal of Experimental Botany, 72(20), 7119-7131. [Link]

-

Wikipedia contributors. (2023, December 19). Cytokinin signaling and response regulator protein. In Wikipedia, The Free Encyclopedia. [Link]

-

Spíchal, L., & Rakický, M. (2022). New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae, (1359), 17-22. [Link]

-

Gouda, G., & Kumar, S. (2021). Novel cytokinin oxidase/dehydrogenase inhibitors for enhancing grain yield in crop plants and potential applications in the biotechnology industry. Journal of Experimental Botany, 72(20), 7017-7019. [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual Review of Plant Biology, 63, 353-380. [Link]

-

Bairwa, K., & Kumar, A. (2022, August 10). Cytokinin Signalling Pathway [Video]. YouTube. [Link]

-

Van den Neste, E., Smal, C., & Cardoen, S. (2000). Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine. Biochemical Pharmacology, 59(9), 1155-1161. [Link]

-

Carson, D. A., Wasson, D. B., & Beutler, E. (1984). Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Research, 44(12 Pt 1), 5900-5906. [Link]

-

Rock, R. B., Gekker, G., & Hu, S. (2004). Effects of 2-chlorodeoxyadenosine (Cladribine) on primary rat microglia. Journal of Neuroimmunology, 152(1-2), 86-94. [Link]

-

Hentosh, P. (1998). Functional Consequences of 2-Chloroadenine in DNA. Grantome. [Link]

-

Lauro, C., & Catalano, M. (2022). 2-Chlorodeoxyadenosine (Cladribine) preferentially inhibits the biological activity of microglial cells. International Immunopharmacology, 105, 108571. [Link]

-

Szučová, L., & Spíchal, L. (2018). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4413-4422. [Link]

-

El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link]

-

El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

-

El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

-

Parker, W. B., Shaddix, S. C., & Rose, L. M. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. Cancer Research, 51(9), 2386-2394. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

Kim, M. H., & Kim, J. H. (2001). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. Journal of Medicinal Chemistry, 44(18), 2889-2895. [Link]

-

Tarkowski, P., & Doležal, K. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(21), 8261. [Link]

-

Plunkett, W., & Gandhi, V. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-adenine in human lymphoblastoid cells. Cancer Research, 55(13), 2847-2852. [Link]

-

Kim, I., & Namkung, W. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry, 159, 167-178. [Link]

-

Yoshimura, Y., & Nio, Y. (1999). Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration. Cancer Chemotherapy and Pharmacology, 43(3), 233-240. [Link]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]

- 5. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 9. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 10. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement [frontiersin.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Cytokinin oxidase/dehydrogenase inhibitors: progress towards agricultural practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture | International Society for Horticultural Science [ishs.org]

- 16. Effects of 2-chlorodeoxyadenosine (Cladribine) on primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional Consequences of 2-Chloroadenine in DNA - Patricia Hentosh [grantome.com]

The Unseen Workhorse: A Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine

An In-depth Exploration of a Key Synthetic Intermediate in Purine Chemistry

Introduction: The Strategic Importance of a Protected Purine

In the landscape of medicinal chemistry and drug development, the final, active pharmaceutical ingredient often stands in the spotlight. However, the journey to these complex molecules is paved with a series of critical, yet often unheralded, intermediate compounds. 2-Chloro-9-(tetrahydropyran-2-yl)adenine is a prime example of such a workhorse molecule. While not a therapeutic agent itself, its existence is a testament to the ingenuity of synthetic chemists in navigating the complexities of multi-step organic synthesis.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its discovery and the historical context of its development, provide a detailed, field-tested protocol for its synthesis, and explore its applications as a strategic intermediate in the synthesis of other important molecules, most notably 2,8-dihydroxyadenine. The narrative will emphasize the causality behind experimental choices, grounding the practical aspects of its chemistry in the fundamental principles of protecting group strategy.

A Historical Perspective: The Dawn of Purine Protection

The "discovery" of this compound is not marked by a singular event, but rather is intrinsically linked to the broader development of protecting group chemistry in the mid-20th century. The challenge for chemists working on the synthesis of nucleoside analogs was to achieve regioselectivity. The purine ring system, with its multiple reactive nitrogen atoms, presented a significant hurdle. Uncontrolled reactions would lead to a mixture of isomers, complicating purification and drastically reducing yields.

The need to selectively modify specific positions on the purine ring led to the exploration of various protecting groups. The tetrahydropyranyl (THP) group, introduced as a protective moiety for alcohols, emerged as a versatile tool for this purpose. A seminal 1961 paper in the Journal of the American Chemical Society detailed the synthesis of 9-(tetrahydro-2-pyranyl)-substituted purines, establishing a foundational methodology for the N9-protection of the purine core.[1] This work laid the groundwork for the synthesis of a wide array of N9-protected purines, including this compound.

The choice of the THP group was strategic. It is readily introduced under acidic conditions and is stable to a variety of reagents used in subsequent synthetic steps, yet it can be removed under mild acidic conditions, ensuring the integrity of the final product. This "protect-transform-deprotect" strategy became a cornerstone of nucleoside and nucleotide synthesis.

Chemical Synthesis: A Validated Protocol

The synthesis of this compound is a robust and well-established procedure. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Principle

The synthesis involves the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP). The acidic catalyst protonates the DHP, creating a reactive oxocarbenium ion. The N9 nitrogen of 2-chloroadenine then acts as a nucleophile, attacking the carbocation to form the desired N9-substituted product.

Experimental Protocol

Materials:

-

2-Chloroadenine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 2-chloroadenine (1.0 eq) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 eq).

-

Slowly add 3,4-dihydro-2H-pyran (1.5 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₂ClN₅O | 253.69 | 77111-77-4 |

Synthetic Workflow Diagram

Caption: Synthetic scheme for this compound.

Mechanism of Action: The Role of the Protecting Group

The "mechanism of action" of this compound is not biological, but chemical. The THP group at the N9 position serves two primary functions:

-

Directing Regioselectivity: By blocking the N9 position, subsequent electrophilic reactions are directed to other positions on the purine ring, most commonly the remaining nitrogen atoms or the carbon at the 8-position. This is crucial for the synthesis of specifically substituted purine derivatives.

-

Enhancing Solubility: The introduction of the lipophilic THP group can increase the solubility of the purine derivative in organic solvents, facilitating reactions and purification.

The THP group is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved by acid. This orthogonality is a key feature of a good protecting group, allowing for selective deprotection without affecting other acid-labile groups in the molecule.

Deprotection Workflow

Caption: General scheme for the deprotection of the THP group.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 2,8-dihydroxyadenine. This compound is of significant interest in the study of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that leads to the accumulation of 2,8-dihydroxyadenine and subsequent kidney stone formation. The availability of a reliable synthetic route to 2,8-dihydroxyadenine, which utilizes this compound, is crucial for research into this disease.

The strategic use of this protected intermediate allows for the introduction of a hydroxyl group at the 8-position of the purine ring without interfering with the N9 position, which is critical for subsequent biological activity or further chemical modification.

Conclusion: An Essential Tool in the Chemist's Arsenal

This compound exemplifies the importance of strategic chemical design in the synthesis of complex molecules. Its history is woven into the development of protecting group chemistry, a field that has revolutionized the art of organic synthesis. While it may not be the final product in a drug discovery pipeline, its role as a key intermediate is indispensable. This guide has provided a comprehensive overview of its historical context, a detailed and validated synthetic protocol, and an understanding of its chemical significance, offering valuable insights for researchers and scientists in the field.

References

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key intermediate in the synthesis of various biologically active purine analogues. As a Senior Application Scientist, the following sections are structured to not only present the core data but also to provide the underlying scientific rationale for the experimental methodologies, ensuring both technical accuracy and practical, field-proven insights.

Core Molecular and Physical Properties

This compound is a synthetic derivative of adenine, where the hydrogen at the 9-position of the purine ring is substituted with a tetrahydropyran-2-yl (THP) group. This THP group serves as a protecting group for the N9 position, a common strategy in nucleoside and nucleotide chemistry to prevent unwanted reactions during further chemical modifications of the purine base.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClN₅O | [1][2] |

| Molecular Weight | 253.69 g/mol | [1][2] |

| CAS Number | 77111-77-4 | [3][4] |

| IUPAC Name | 2-chloro-9-(oxan-2-yl)purin-6-amine | [4] |

| Appearance | Powder or crystals | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Solubility Profile: A Critical Parameter for Application

The solubility of this compound is a critical factor for its handling, reaction setup, and potential biological applications. The presence of the relatively non-polar tetrahydropyranyl group significantly influences its solubility characteristics compared to the parent molecule, 2-chloroadenine.

Qualitative Solubility:

Initial assessments indicate that this compound is soluble in several organic solvents.[3] This is attributed to the hydrophobic nature of the THP group and the overall molecular structure.

-

Soluble in: Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl Ether.[3]

-

Slightly Soluble to Insoluble in: Water. The purine core has some polarity, but the THP group and the chloro-substituent reduce its affinity for aqueous media.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the quantitative solubility of this compound in a specific solvent.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC system.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for melting point determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the purine ring, the tetrahydropyran ring, and the amine group. The chemical shifts and coupling patterns are crucial for confirming the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including those in the purine and tetrahydropyran rings.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [5]2. NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Acquire the NMR spectrum on a calibrated spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

N-H stretching: Around 3100-3500 cm⁻¹ for the amine group.

-